6-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine is a bicyclic compound belonging to the benzazepine family. Its molecular formula is with a molecular weight of approximately 177.24 g/mol. This compound features a methoxy group at the 6-position of the tetrahydrobenzazepine structure, which contributes to its unique chemical properties and biological activities. The compound is often studied for its potential pharmacological applications due to its structural similarities to other bioactive compounds.
The structure of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine contains a core benzazepine ring system, which is found in various biologically active molecules. Researchers may investigate this compound as a potential starting material for the synthesis of more complex molecules with desired properties [].
The benzazepine core can be modified with various functional groups to create libraries of novel compounds for screening in drug discovery efforts. However, there is no evidence to suggest 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine has been specifically utilized in this way.
It is possible that 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine may be used as a reference compound in studies investigating the biological activity of related molecules.
This compound exhibits significant biological activity, particularly as a potential modulator of neurotransmitter systems. Studies have shown that derivatives of benzazepines can act as antagonists for NMDA and AMPA receptors, which are crucial in excitatory neurotransmission in the central nervous system. The pharmacological properties of 6-methoxy-2,3,4,5-tetrahydro-1H-benzazepine suggest potential applications in treating neurological disorders .
Several synthesis methods have been developed for 6-methoxy-2,3,4,5-tetrahydro-1H-benzazepine:
The synthesis typically involves:
Interaction studies indicate that 6-methoxy-2,3,4,5-tetrahydro-1H-benzazepine may interact with various neurotransmitter receptors. Specifically:
Several compounds share structural similarities with 6-methoxy-2,3,4,5-tetrahydro-1H-benzazepine. Here are notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 7-Methyl-2,3,4,5-tetrahydro-1H-benzazepin | 0.70 | Methyl substitution at the 7-position |
| 8-Bromo-2,3,4,5-tetrahydro-1H-benzazepine | 0.71 | Bromine substitution enhancing reactivity |
| 1,3,4,6,7,11b-Hexahydro-2H-pyrazino[2,1-a]isoquinoline | 0.69 | Complex bicyclic structure |
| 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | 0.68 | Lacks methoxy group but retains core structure |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine | 0.68 | Benzyl substitution affecting activity |
These compounds highlight the structural diversity within the benzazepine family while underscoring the unique properties imparted by specific substituents like methoxy groups .
Benzazepines constitute a class of heterocyclic compounds characterized by a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom. The numbering system for benzazepines follows IUPAC guidelines, with the nitrogen atom positioned at the 1-position in 1H-1-benzazepine derivatives. The compound 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine features a partially saturated azepine ring (2,3,4,5-tetrahydro) and a methoxy substituent at the 6-position of the benzene moiety. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol.
Table 1: Structural comparison of benzazepine derivatives
| Compound | Substituents | Saturation | Molecular Formula |
|---|---|---|---|
| 6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | 6-OCH₃, 2,3,4,5-tetrahydro | Partially saturated | C₁₁H₁₅NO |
| Carbamazepine | 5-Carbamoyl | Fully unsaturated | C₁₅H₁₂N₂O |
| 6-MeO-THH | 6-OCH₃, 1,2,3,4-tetrahydro | Partially saturated | C₁₂H₁₄N₂O |
Benzazepines gained prominence in the mid-20th century due to their structural similarity to bioactive alkaloids like rhoeadine and cephalotaxine. Early synthetic routes relied on multistep rearrangements of isoquinoline precursors, but modern methods employ transition-metal catalysis for improved efficiency. The 2020 review by Velasco-Rubio et al. highlights rhodium- and palladium-catalyzed annulations as pivotal advancements in benzazepine synthesis.
6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine occupies a unique niche due to:
This scaffold serves as a template for designing neuromodulators due to structural parallels with benzodiazepines and β-carbolines. Its compact size (molecular weight < 200 Da) aligns with Lipinski's "rule of five" for drug-likeness, while the methoxy group provides a handle for structure-activity relationship (SAR) studies.
Key routes include:
Table 2: Comparison of synthetic approaches
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Grignard addition | 75–85 | High | Industrial |
| Rh-catalyzed annulation | 60–70 | Moderate | Lab-scale |
| Acid cyclization | 50–65 | Low | Pilot-scale |
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine [1] [2]. This nomenclature follows established conventions for heterocyclic ring systems, where the benzazepine core represents a benzene ring fused to a seven-membered azepine ring containing one nitrogen atom [3]. The prefix "6-methoxy" indicates the presence of a methoxy functional group (-OCH₃) at the sixth position of the benzene ring, while "2,3,4,5-tetrahydro" specifies that four positions within the azepine ring are saturated [2] [4].
Alternative systematic names reported in the literature include "6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine" [5] and "methyl 2,3,4,5-tetrahydro-1H-1-benzazepin-6-yl ether" [1]. The variation in nomenclature reflects different numbering conventions for the benzazepine ring system, though all refer to the same molecular structure [4] [7].
The primary Chemical Abstracts Service registry number for 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is 604004-23-1 [1] [8]. An alternative Chemical Abstracts Service number 90047-53-3 has been reported for the same compound structure [4] [7], likely representing different registration entries or isomeric considerations.
The compound's molecular descriptors and database identifiers include:
| Database | Identifier |
|---|---|
| Chemical Abstracts Service Number | 604004-23-1 [1] [8] |
| Alternative Chemical Abstracts Service Number | 90047-53-3 [4] [7] |
| International Chemical Identifier | InChI=1S/C11H15NO/c1-13-11-7-4-6-10-9(11)5-2-3-8-12-10/h4,6-7,12H,2-3,5,8H2,1H3 [1] |
| International Chemical Identifier Key | DOBAVTLLNQMEJT-UHFFFAOYSA-N [1] |
| Simplified Molecular-Input Line-Entry System | COC1=CC=CC2=C1CCNCC2 [4] [7] |
| PubChem Compound Identifier | 13853358 [4] |
| Molecular Data File Number | MFCD09026491 [1] |
The compound is known by several synonymous names in chemical databases and literature. The most commonly encountered alternative designations include:
Primary Synonyms:
Database-Specific Designations:
The hydrochloride salt form of this compound carries the Chemical Abstracts Service number 847199-06-8 and is designated as "6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride" [5] . This salt form represents a protonated version of the free base, with molecular formula C₁₁H₁₆ClNO and enhanced aqueous solubility characteristics [5] [10].
The molecular formula of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is C₁₁H₁₅NO, representing a composition of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [8] [4]. The exact mass has been calculated as 177.115364 Da, while the molecular weight is 177.247 g/mol [4] [7]. The monoisotopic mass corresponds to 177.11500 Da according to chemical database records [7].
The elemental composition by mass percentage comprises carbon (74.5%), hydrogen (8.5%), nitrogen (7.9%), and oxygen (9.0%). This composition reflects the predominance of the carbon framework within the benzazepine ring system and the methoxy substituent.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | [1] [8] [4] |
| Exact Mass | 177.115364 Da | Calculated |
| Molecular Weight | 177.247 g/mol | [4] [7] |
| Monoisotopic Mass | 177.11500 Da | [7] |
| Elemental Composition | C: 74.5%, H: 8.5%, N: 7.9%, O: 9.0% | Calculated |
The molecular structure of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine consists of a bicyclic system featuring a benzene ring fused to a partially saturated seven-membered azepine ring [4] [11]. The benzene ring maintains its aromatic character, while the azepine ring adopts a chair-like conformation due to saturation at positions 2, 3, 4, and 5 [10].
Key Functional Groups:
The Simplified Molecular-Input Line-Entry System notation COC1=CC=CC2=C1CCNCC2 encodes the structural connectivity, indicating the methoxy group attachment to the aromatic ring and the saturated aliphatic chain forming the azepine ring [4] [7].
The benzazepine ring system can be numbered according to different conventions, leading to apparent nomenclature variations while describing the same molecular structure [3]. The International Union of Pure and Applied Chemistry numbering system for benzazepines follows specific rules for fused heterocyclic systems, where numbering begins from atoms adjacent to the fusion points [3].
Ring Numbering Conventions:
Both numbering systems describe the same molecular structure but reflect different starting points for the numbering sequence [3]. The choice of numbering system affects the positional designations but not the actual molecular connectivity or properties.
Stereochemical Considerations:
The tetrahydrobenzazepine ring system possesses conformational flexibility due to the saturated methylene groups in the seven-membered ring [13] [10]. The preferred conformation places the azepine ring in a chair-like arrangement, minimizing steric interactions while maintaining optimal orbital overlap [14] [10].
The conformational behavior of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine is dominated by the flexibility of the seven-membered azepine ring [13] [11]. Nuclear magnetic resonance spectroscopy and computational modeling indicate that the azepine ring adopts a chair-like conformation to minimize ring strain and steric interactions [10].
Conformational Features:
Molecular modeling studies of related benzazepine compounds suggest that the seven-membered ring constraint significantly influences the overall molecular conformation and biological activity [13] [11]. The conformational rigidity imposed by the fused ring system positions functional groups in specific spatial relationships, affecting molecular recognition and binding properties [11].
Spectroscopic Characterization:
Nuclear magnetic resonance data for the 7-methoxy isomer provides insight into the conformational preferences, with methylene protons appearing as multiplets around δ 2.70-2.80 ppm, indicating rapid conformational interconversion on the nuclear magnetic resonance timescale [10]. The methoxy group appears as a singlet at δ 3.70 ppm, consistent with free rotation around the aromatic C-O bond [15] [10].
6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine exists as a colorless to pale yellow oil at room temperature [1] [4]. The free base form demonstrates typical properties of secondary amines, including basic character and susceptibility to oxidation under ambient conditions [2]. Commercial samples are typically supplied with purity specifications of 95% or higher [1] [8].
Physical Characteristics:
The hydrochloride salt form presents as a white to off-white crystalline solid with enhanced stability and handling characteristics compared to the free base [5] [10]. This salt formation improves aqueous solubility and provides better storage stability for research applications [10].
The solubility characteristics of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine reflect its amphiphilic nature, with both hydrophobic aromatic regions and hydrophilic amine functionality [10]. The compound demonstrates good solubility in organic solvents while showing limited aqueous solubility as the free base [4].
Solvent Compatibility:
The hydrochloride salt exhibits significantly improved aqueous solubility, making it suitable for biological assays and pharmaceutical applications requiring water-based formulations [5] [10]. This enhanced solubility results from the ionic character of the protonated amine, which facilitates hydration and dissolution in polar media [10].
Lipophilicity measurements for 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine indicate moderate hydrophobic character, consistent with the benzazepine scaffold and methoxy substitution pattern [7] [10]. The calculated logarithm of the partition coefficient (LogP) value of 1.71220 suggests balanced lipophilic and hydrophilic properties [7].
Lipophilicity Data:
The moderate lipophilicity facilitates membrane permeation while maintaining sufficient aqueous solubility for biological applications [16]. This balance is particularly important for compounds intended for central nervous system penetration, where optimal lipophilicity ranges are critical for blood-brain barrier permeability [16].
The basic character of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine stems from the secondary amine nitrogen within the azepine ring [10]. While specific pKa values for this compound have not been directly reported, related benzazepine structures typically exhibit pKa values in the range of 8-10, characteristic of aliphatic secondary amines [17] [18].
Acid-Base Characteristics:
The formation of the hydrochloride salt demonstrates the basic character of the compound, with protonation occurring at the azepine nitrogen to yield a stable ammonium salt [5] . This protonation significantly alters the physicochemical properties, including solubility, stability, and crystalline form [10].
The stability profile of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine varies significantly depending on storage conditions and chemical environment [8] [10]. The free base form demonstrates sensitivity to oxidation and requires careful handling to maintain integrity [2] [8].
Stability Factors:
Commercial suppliers recommend storage under inert atmosphere at reduced temperatures to maximize shelf life [1] [8]. The hydrochloride salt form exhibits superior stability characteristics, making it the preferred form for long-term storage and handling [5] [10].
Recommended Storage Conditions:
Nuclear Magnetic Resonance spectroscopy represents the most comprehensive analytical technique for structural elucidation of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine. The compound exhibits characteristic spectroscopic signatures that provide detailed information about its molecular architecture and conformational dynamics.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton Nuclear Magnetic Resonance spectrum of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine displays distinct resonance patterns corresponding to different proton environments [2]. The methoxy substituent appears as a characteristic singlet at δ 3.7-3.8 ppm, integrating for three protons [3] [4]. This chemical shift is consistent with the electron-donating nature of the methoxy group attached to the aromatic ring system.
The aromatic protons exhibit complex multipiples in the δ 6.6-7.3 ppm region, with the exact chemical shifts depending on the substitution pattern and electronic effects of the methoxy group [3]. These aromatic signals typically integrate for three protons, corresponding to the positions 5, 7, and 8 on the benzene ring, with position 6 being substituted by the methoxy group.
The azepine ring methylene protons show characteristic patterns in the aliphatic region. The methylene protons at positions 2 and 3 appear as multipiples at δ 2.6-3.0 ppm, while those at positions 4 and 5 resonate at δ 1.8-2.5 ppm [5]. The nitrogen-hydrogen proton typically appears as a broad singlet around δ 2.9 ppm, often showing rapid exchange behavior under standard conditions.
Variable Temperature Nuclear Magnetic Resonance Studies
Variable temperature Nuclear Magnetic Resonance experiments provide crucial insights into the conformational dynamics of the benzazepine ring system [2] [6] [7]. Studies on related benzazepine derivatives demonstrate that these compounds undergo conformational exchange between mirror-image puckered forms with activation barriers typically ranging from 10-15 kcal/mol [2] [7].
At room temperature, the Nuclear Magnetic Resonance spectrum shows averaged signals due to rapid conformational interconversion. However, upon cooling to temperatures below -50°C, separate resonances for different conformers become observable [6]. The activation parameters for ring interconversion can be determined through line-shape analysis, providing ΔH‡ values of approximately 11 kcal/mol and ΔS‡ values of -32 J/K·mol [2] [5].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information about the carbon skeleton [5]. The methoxy carbon appears as a singlet at δ 55-56 ppm, while the aromatic carbons span the range δ 110-160 ppm depending on their electronic environment [3]. The quaternary aromatic carbons bearing substituents typically resonate at δ 125-145 ppm.
The aliphatic carbons of the azepine ring system appear in the δ 28-45 ppm region, with their exact chemical shifts reflecting the specific ring conformation and substitution pattern [5]. Carbon-13 spin-lattice relaxation time studies can provide additional information about molecular motion and conformational flexibility.
Mass spectrometry provides essential information for molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [8] [9] [10]. The compound exhibits a molecular ion peak at m/z 178 [M+H]+ in positive-mode electrospray ionization, confirming the molecular weight of 177.24 for the free base form [3] .
Fragmentation Mechanisms
The base peak typically appears at m/z 147, corresponding to the loss of the methoxy group [M-31]+ [8] [10]. This fragmentation represents a common pattern for methoxy-substituted aromatic compounds, where the methoxy radical is readily eliminated under electron impact conditions.
Alpha cleavage adjacent to the nitrogen atom produces significant fragments at m/z 91, corresponding to the tropylium ion [C7H7]+ [8] [9]. This fragment is particularly stable due to aromatic delocalization and represents a diagnostic ion for benzazepine derivatives.
Ring opening of the azepine system generates fragments at m/z 104, providing evidence for the seven-membered heterocyclic structure [8] [10]. Additional fragments at m/z 77 correspond to the phenyl cation [C6H5]+, formed through further fragmentation of the tropylium ion.
Characteristic Fragmentation Patterns
The fragmentation pattern of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine follows predictable pathways based on the stability of the resulting ionic species. The electron impact mass spectrum typically shows the molecular ion with moderate intensity (45-65% relative abundance), followed by stepwise fragmentation through well-defined mechanistic pathways [8] [9].
The loss of hydrogen radical [M-1]+ represents another common fragmentation, particularly from the methylene positions of the azepine ring. McLafferty rearrangement processes may also contribute to the fragmentation pattern, particularly when the molecule adopts conformations that facilitate such hydrogen transfer mechanisms.
Infrared Spectroscopy Analysis
Infrared spectroscopy provides detailed information about functional group identification and molecular vibrations [12] [13] [14]. The spectrum of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine exhibits characteristic absorption bands that confirm the presence of specific functional groups.
The nitrogen-hydrogen stretch appears as a medium to strong absorption in the 3200-3400 cm⁻¹ region, characteristic of primary amine functionality [12]. Aromatic carbon-hydrogen stretches are observed at 3050-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methoxy group and azepine methylene groups appear at 2850-2950 cm⁻¹.
The aromatic carbon-carbon stretches produce strong absorptions at 1600-1620 cm⁻¹, typical of benzene ring vibrations [12] [14]. The carbon-nitrogen stretch of the azepine ring appears at 1250-1350 cm⁻¹, while the methoxy carbon-oxygen stretch shows characteristic strong absorption at 1230-1280 cm⁻¹.
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of the aromatic chromophore system [15] [16] [17]. The compound exhibits typical benzenoid absorption patterns with primary and secondary bands corresponding to π→π* transitions.
The primary band appears at 200-220 nm with high extinction coefficient (ε = 7000-9000), representing an allowed π→π* transition of the benzene ring system [15] [17]. A secondary band at 250-270 nm with lower intensity (ε = 1500-3000) corresponds to a symmetry-forbidden transition.
The methoxy substituent acts as an auxochrome, causing both bathochromic (red) and hyperchromic effects [15] [17]. This electron-donating group extends the conjugation and increases the extinction coefficient, resulting in absorption at longer wavelengths (280-300 nm) compared to unsubstituted benzazepines.
X-ray crystallography provides the ultimate structural confirmation through direct determination of atomic positions and intermolecular interactions [4] [18] [19]. Several benzazepine derivatives have been characterized crystallographically, revealing important structural features and packing arrangements.
Crystal Structure Determination
Crystallographic studies of related tetrahydrobenzazepine derivatives demonstrate that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [18] [19] [20]. Common space groups include P21/c and Pbca, with unit cell parameters varying depending on the specific substitution pattern and packing efficiency.
The molecular structure confirms the chair-like conformation of the azepine ring, consistent with Nuclear Magnetic Resonance and computational predictions [4] [18]. X-ray diffraction studies reveal that the seven-membered ring adopts a conformation intermediate between half-chair and envelope forms, minimizing steric strain while maintaining favorable orbital overlap.
Intermolecular Interactions and Crystal Packing
The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonding and van der Waals forces [18] [19] [21]. Nitrogen-hydrogen···oxygen hydrogen bonds are commonly observed, linking molecules into extended chain or sheet structures.
Unconventional carbon-hydrogen···oxygen contacts also contribute significantly to the crystal packing [18] [22]. These weak hydrogen bonds provide additional stabilization and influence the overall supramolecular architecture. Carbon-hydrogen···π interactions between aromatic rings and methylene groups further contribute to the three-dimensional packing arrangement.
Conformational Analysis from Crystal Structures
Single crystal X-ray analysis confirms that the azepine ring maintains significant conformational flexibility even in the solid state [4] [18]. The ring puckering parameters indicate half-chair conformations with specific puckering amplitudes and phase angles that can be compared with solution-state Nuclear Magnetic Resonance data.
Dihedral angles between aromatic substituents and the benzazepine core typically range from 85-90°, indicating near-orthogonal orientations that minimize steric interactions [18] [19]. These crystallographic parameters provide benchmarks for validating computational models and understanding structure-activity relationships.
Molecular modeling provides comprehensive insights into the conformational preferences and energetic landscapes of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine [23] [24] [25]. Force field-based calculations using methods such as MM2 have been extensively applied to understand the conformational behavior of benzazepine derivatives.
Force Field Calculations
Molecular mechanics calculations using the MM2 force field provide rapid assessment of conformational energies and preferred geometries [2] [5] [26]. These calculations consistently predict chair-like conformations for the azepine ring with energy barriers for ring inversion typically ranging from 10-15 kcal/mol.
Systematic conformational analysis through torsional angle scanning reveals the energy surfaces governing ring flexibility [2] [23]. Monte Carlo simulations and molecular dynamics calculations provide additional insights into thermal motion and conformational sampling at physiologically relevant temperatures.
The calculations demonstrate that the methoxy substituent has minimal effect on the overall ring conformation but influences the electronic distribution and intermolecular interaction patterns [23] [27]. Pharmacophore modeling studies utilize these conformational insights to predict bioactivity and guide drug design efforts.
Quantitative Structure-Activity Relationship Studies
Three-dimensional Quantitative Structure-Activity Relationship models have been developed for benzazepine derivatives, incorporating conformational flexibility and electronic descriptors [23] [27]. These studies reveal that specific conformational features correlate with biological activity, providing guidance for molecular design.
Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis models demonstrate good predictive capability with cross-validated correlation coefficients typically exceeding 0.8 [23] [27]. The models identify key steric and electrostatic fields that influence biological activity and selectivity.
Density Functional Theory calculations provide the most accurate description of electronic structure and molecular properties [25] [28] [29]. The B3LYP functional with 6-31G(d,p) basis set has emerged as the standard methodology for benzazepine systems, providing reliable geometries and energetic predictions.
Geometry Optimization and Electronic Structure
Density Functional Theory geometry optimizations consistently predict chair-like azepine conformations with excellent agreement to experimental X-ray structures [28] [29]. Bond lengths and angles show typical deviations of less than 0.02 Å and 2°, respectively, from crystallographic values.
Frequency calculations confirm that optimized structures represent true minima on the potential energy surface, with no imaginary vibrational modes [28] [29]. Natural Bond Orbital analysis provides detailed insights into charge distribution and bonding patterns, revealing the electronic effects of the methoxy substituent.
Molecular electrostatic potential maps identify regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack [29]. These calculations guide understanding of intermolecular interactions and biological recognition processes.
Polarizability and Hyperpolarizability Studies
Linear and nonlinear optical properties have been investigated through polarizability and hyperpolarizability calculations [29]. These studies reveal moderate polarizability values (α = 15-25 × 10⁻²⁴ cm³) typical of aromatic heterocycles with extended π-systems.
Hyperpolarizability calculations indicate potential applications in nonlinear optical materials, with β values ranging from 2-8 × 10⁻³⁰ esu depending on the specific substitution pattern [29]. These properties arise from the asymmetric electronic distribution created by the methoxy substituent and nitrogen heteroatom.
Frontier Molecular Orbital Characteristics
Frontier molecular orbital analysis provides essential insights into electronic properties and reactivity patterns [30] [29] [31]. The Highest Occupied Molecular Orbital typically resides on the benzene ring π-system with energies ranging from -5.8 to -6.2 eV, indicating moderate electron-donating capability.
The Lowest Unoccupied Molecular Orbital localizes on the benzene ring π*-system with energies from -1.0 to -1.4 eV [30] [29]. The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 3.8-4.8 eV corresponds to electronic transitions in the ultraviolet region, consistent with experimental absorption spectra.
Electronic Transition Analysis
Time-dependent Density Functional Theory calculations predict electronic transition energies and oscillator strengths [16] [29]. The lowest energy π→π* transition typically occurs at 250-400 nm, matching experimental ultraviolet-visible absorption data.
The methoxy substituent influences both transition energies and intensities through its electron-donating inductive and mesomeric effects [16]. These calculations provide theoretical validation for observed bathochromic and hyperchromic shifts in the electronic absorption spectrum.
Orbital Symmetry and Reactivity Predictions
Molecular orbital symmetry analysis reveals the planar π-character of frontier orbitals, explaining the compound's aromatic stability and reactivity patterns [30] [29]. The electron density distribution predicts preferential sites for electrophilic aromatic substitution and other chemical transformations.
Natural Bond Orbital analysis quantifies atomic charges and bond orders, providing insights into polarization effects and intermolecular interaction potentials [29]. These calculations support mechanistic understanding of chemical reactions and biological recognition processes.
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